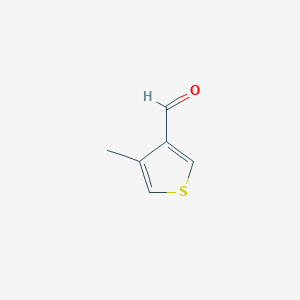
4-Methylthiophene-3-carbaldehyde
Descripción general
Descripción
4-Methylthiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H6OS and a molecular weight of 126.18 g/mol . It is also known by its IUPAC name, 4-methyl-3-thiophenecarbaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Methylthiophene-3-carbaldehyde consists of a five-membered thiophene ring with a methyl group attached to the 4th carbon and a carbaldehyde group attached to the 3rd carbon . The InChI code for this compound is 1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylthiophene-3-carbaldehyde are not available, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
4-Methylthiophene-3-carbaldehyde has a molecular weight of 126.18 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 126.01393598 g/mol . The topological polar surface area of the compound is 45.3 Ų .Aplicaciones Científicas De Investigación
Medicinal Chemistry Anti-inflammatory Applications
Thiophene derivatives like “4-Methylthiophene-3-carbaldehyde” are often explored for their potential as biologically active compounds. They can serve as key frameworks in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), similar to how suprofen utilizes a 2-substituted thiophene framework .
Anesthetic Agents Dental Applications
Compounds with a thiophene ring, such as articaine which is a 2,3,4-trisubstituent thiophene, are used as voltage-gated sodium channel blockers and dental anesthetics in Europe. The structural similarity suggests that “4-Methylthiophene-3-carbaldehyde” could be investigated for similar applications .
Organic Synthesis Building Blocks for Complex Molecules
Thiophene derivatives are valuable intermediates in organic synthesis. They can be used in chemo- and regioselective reactions to create complex molecules with specific properties, which could include pharmaceuticals or materials for organic electronics .
Organic Electronics Electron-Withdrawing Building Blocks
The thiophene unit is an attractive electron-withdrawing building block in organic electronics. Derivatives bearing functional groups like carboxyl have been widely used in the development of donor and acceptor materials, indicating potential applications for “4-Methylthiophene-3-carbaldehyde” in this field .
Safety and Hazards
Propiedades
IUPAC Name |
4-methylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXBQQUFGBBKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiophene-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphthalene-1-carboxylic acid [2-(3-chloro-phenyl)-2H-benzotriazol-5-yl]-amide](/img/structure/B494360.png)

![(3,5-Dimethoxy-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B494362.png)
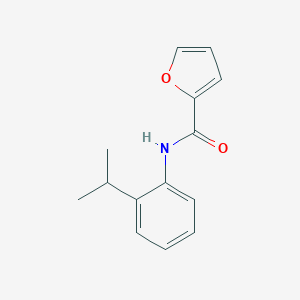
![(4E)-2-(4-iodophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494368.png)
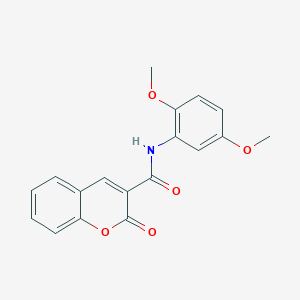
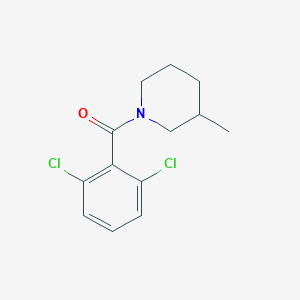

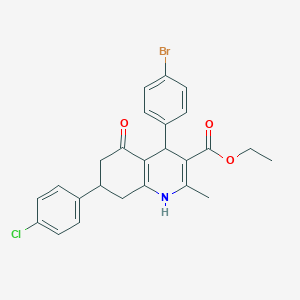

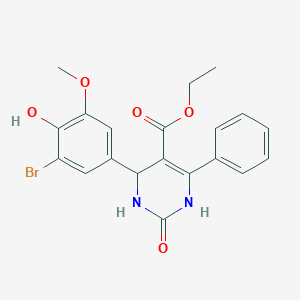
![Methyl 6-tert-butyl-2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494379.png)
